molecular formula C12H13N B12994044 4-Cyclopentylbenzonitrile

4-Cyclopentylbenzonitrile

Cat. No.: B12994044
M. Wt: 171.24 g/mol
InChI Key: KBWRYDHEFSUOLX-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylbenzonitrile typically involves the reaction of cyclopentyl bromide with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Scientific Research Applications

4-Cyclopentylbenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Cyclopentylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

    Benzonitrile: Lacks the cyclopentyl group, making it less lipophilic.

    4-Methylbenzonitrile: Contains a methyl group instead of a cyclopentyl group, resulting in different steric and electronic properties.

    4-Phenylbenzonitrile: Contains a phenyl group, leading to increased aromaticity and potential π-π interactions.

Uniqueness: 4-Cyclopentylbenzonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-cyclopentylbenzonitrile

InChI

InChI=1S/C12H13N/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11H,1-4H2

InChI Key

KBWRYDHEFSUOLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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